

# Reference Standard Sources for 3,4,5-Trimethylhexanoic Acid

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## Compound of Interest

Compound Name: 3,4,5-Trimethylhexanoic acid

CAS No.: 874007-83-7

Cat. No.: B2810355

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## A Strategic Comparison Guide for Analytical Method Development

### Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

**3,4,5-Trimethylhexanoic acid** (CAS 874007-83-7) is a branched-chain fatty acid isomer. Unlike its widely available structural isomer 3,5,5-trimethylhexanoic acid (CAS 3302-10-1), the 3,4,5- isomer is not typically available as a catalog stock item from major suppliers like USP, EP, or Sigma-Aldrich.

It is primarily encountered as:

- A Process Impurity: A minor constituent (~10%) in technical-grade "Isononanoic Acid" produced via the oxo process (hydroformylation of mixed octenes).
- A Metabolite/Degradant: Potentially relevant in the degradation pathways of branched alkyl-chain drugs or plasticizers.

Critical Warning: Most commercial "Trimethylhexanoic Acid" standards are the 3,5,5- isomer. Using CAS 3302-10-1 as a surrogate for **3,4,5-trimethylhexanoic acid** in quantitative analysis will lead to retention time mismatches and inaccurate response factors due to structural differences in methylation patterns.

## Sourcing Strategy Comparison

Since no off-the-shelf "Gold Standard" (ISO 17034) exists for this specific isomer, researchers must choose between Custom Synthesis and Isolation/Enrichment. The following table compares these approaches based on scientific rigor and project suitability.

### Comparative Analysis of Sourcing Options

Feature	Option A: Custom Synthesis (Recommended)	Option B: Technical Mixture (Qualitative Only)
Source Type	Contract Research Organization (CRO)	Industrial Chemical Supplier (e.g., TCI, Merck)
Target Material	Pure 3,4,5-Trimethylhexanoic Acid (>98%)	Technical Isononanoic Acid (contains ~10% 3,4,5-isomer)
Primary Use	Quantitative (Calibration curves, GMP release)	Qualitative (Retention time marker, method development)
Cost	High (\$2,000 - \$5,000 / 100mg)	Low (<\$100 / 500mL)
Lead Time	6–12 Weeks	Immediate
Validation	Full CoA (H-NMR, C-NMR, MS, HPLC)	Generic CoA (GC purity of total isomers)
Risk	Low (Definite structure confirmation)	High (Peak misidentification, co-elution)

## Recommended Suppliers for Custom Synthesis

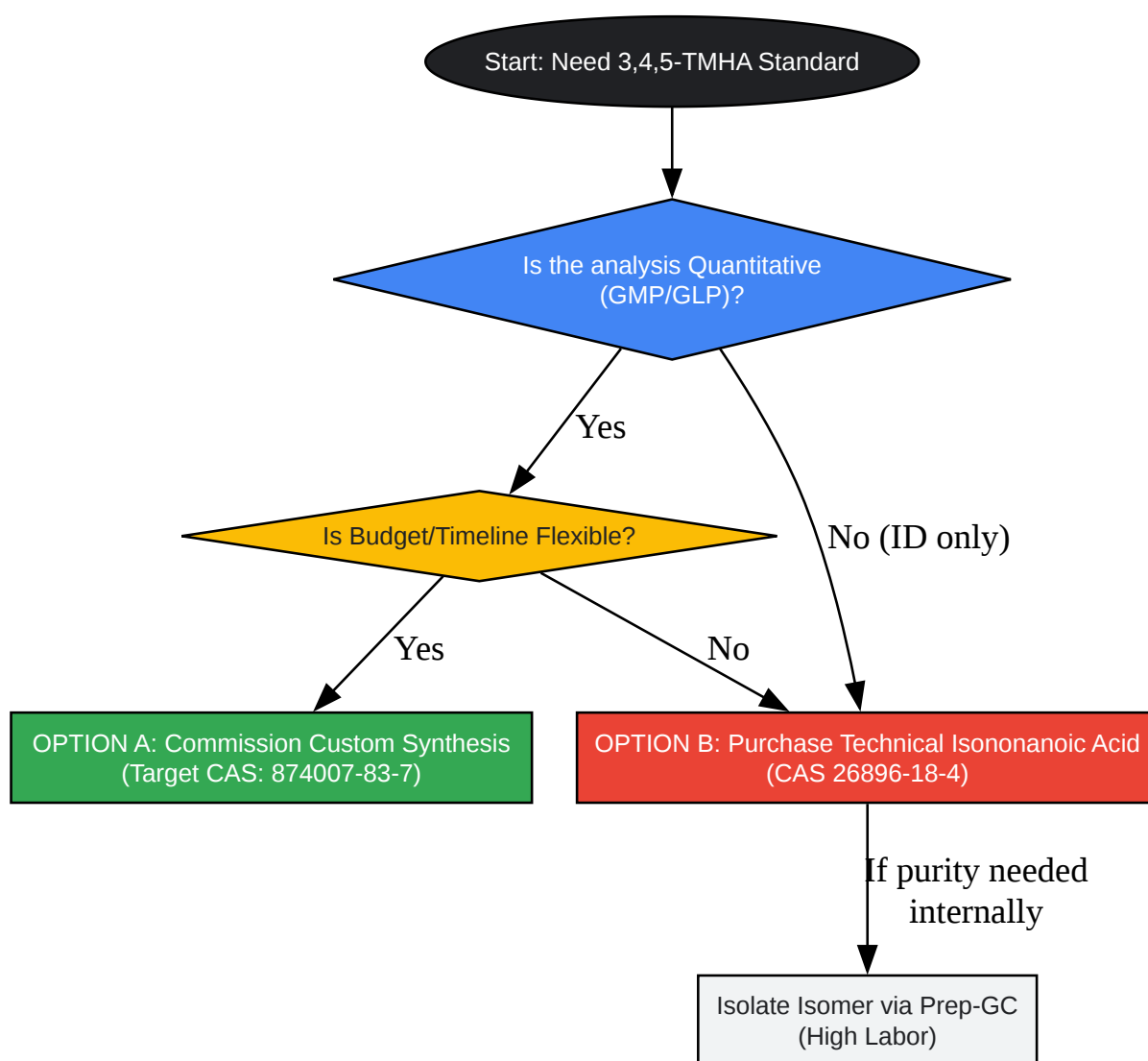
For Option A, the following CROs are validated for fatty acid isomer synthesis:

- Toronto Research Chemicals (TRC): Specializes in difficult-to-find impurities.

- LGC Standards (Dr. Ehrenstorfer): Can commission custom synthesis if volume justifies.
- Syncom (Netherlands) / WuXi AppTec: Reliable for chiral and branched-chain custom synthesis.

## Decision Logic for Standard Selection

The following Graphviz diagram illustrates the decision process for selecting the appropriate reference standard based on your analytical requirements.



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Figure 1: Decision tree for sourcing **3,4,5-trimethylhexanoic acid** based on regulatory requirements and resource availability.

## Experimental Protocol: Isomer Differentiation

To validate the standard (whether custom or technical mix), you must separate the 3,4,5-isomer from the dominant 3,5,5-isomer. The vicinal methyl groups at positions 3, 4, and 5 create steric hindrance distinct from the gem-dimethyl group at position 5 of the 3,5,5-isomer.

### Method: GC-MS Analysis of Methyl Esters (FAMES)

Principle: Free fatty acids are derivatized to Fatty Acid Methyl Esters (FAMES) to improve volatility and peak shape. A high-polarity column is required to resolve the structural isomers.

#### Step 1: Derivatization (Acid-Catalyzed Methylation)

- Weigh 10 mg of the sample (Standard or Technical Mix) into a reaction vial.
- Add 1 mL of BF<sub>3</sub>-Methanol (14%).
- Heat at 60°C for 10 minutes (Branched acids esterify slower than linear ones; ensure complete reaction).
- Cool and add 1 mL of Hexane and 1 mL of Saturated NaCl.
- Vortex and centrifuge. Transfer the top hexane layer to a GC vial.

#### Step 2: GC-MS Parameters

- Column: CP-Sil 88 or SP-2560 (100 m x 0.25 mm x 0.2 μm). Note: Highly polar cyanopropyl phases are essential for isomer separation.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program:
  - 50°C (hold 2 min)
  - Ramp 5°C/min to 180°C

- Ramp 20°C/min to 240°C (hold 5 min)
- Detector (MS): EI Mode (70 eV). Scan range 40–300 m/z.

### Step 3: Identification Criteria<sup>[1]</sup>

- 3,5,5-Trimethylhexanoate (Methyl ester):
  - Key Fragment:m/z 57 (t-butyl cation from the tail).
  - Retention: Elutes earlier due to globular structure (lower boiling point).
- 3,4,5-Trimethylhexanoate (Methyl ester):
  - Key Fragment: Prominent secondary carbocation fragments.
  - Retention: Elutes later due to increased linearity/surface area interaction with the stationary phase.

## Analytical Workflow Diagram

The following diagram details the workflow for validating the presence of 3,4,5-TMHA in a sample using the technical mixture as a reference point.



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Figure 2: Analytical workflow for the derivatization and GC-MS identification of trimethylhexanoic acid isomers.

## References

- PubChem. (2025).<sup>[1]</sup> **3,4,5-Trimethylhexanoic Acid** (CAS 874007-83-7).<sup>[1]</sup> National Library of Medicine. [Link](#)

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